molecular formula C15H14O6 B164128 5-Deoxyfusarubin CAS No. 132899-05-9

5-Deoxyfusarubin

Cat. No.: B164128
CAS No.: 132899-05-9
M. Wt: 290.27 g/mol
InChI Key: RYQOFJPFFVZQTC-UHFFFAOYSA-N
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Description

5-Deoxyfusarubin is a naphthoquinone pigment biosynthesized by the fungus Nectria haematococca (synonym Fusarium solani) . Its molecular formula is C₁₅H₁₄O₆ with a molecular weight of 290.27 g/mol . Structurally, it belongs to the naphtho[2,3-c]pyran-5,10-dione family, characterized by a tricyclic framework with a quinone moiety and a pyran ring. The absence of a hydroxyl group at position 5 distinguishes it from fusarubin, its parent compound .

Properties

IUPAC Name

3,9-dihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-15(19)5-9-10(6-21-15)14(18)12-8(13(9)17)3-7(20-2)4-11(12)16/h3-4,16,19H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQOFJPFFVZQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927863
Record name 3,9-Dihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132899-05-9
Record name 5-Deoxyfusarubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132899059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 5-deoxyfusarubin and related naphthoquinones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Organism
5-Deoxyfusarubin C₁₅H₁₄O₆ 290.27 Lacks hydroxyl at position 5 Nectria haematococca
Fusarubin C₁₅H₁₄O₇ 306.27 Hydroxyl at position 5 Nectria haematococca
Anhydrofusarubin C₁₅H₁₂O₆ 288.25 Dehydration product of fusarubin Nectria haematococca
Javanicin C₁₅H₁₄O₆ 290.27 Methyl group at position 3 Fusarium javanicum
4-Deoxyfusarubin C₁₅H₁₄O₆ 290.27 Lacks hydroxyl at position 4 Nectria haematococca

Key Observations :

  • Hydroxylation Patterns: The absence of hydroxyl groups at positions 4 or 5 (e.g., 4-deoxyfusarubin vs.
  • Molecular Weight : Fusarubin (306.27 g/mol) is heavier than its deoxy derivatives due to additional hydroxyl groups .

Key Findings :

  • Fusarubin Superiority : Fusarubin exhibits broader bioactivity, likely due to its hydroxyl group at position 5, enhancing interaction with cellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deoxyfusarubin
Reactant of Route 2
5-Deoxyfusarubin

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